Reserpine hydrochloride

Descripción general

Descripción

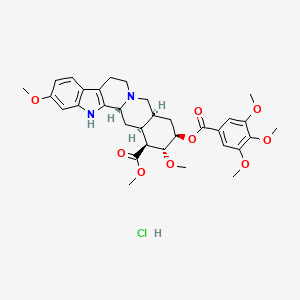

La Reserpina (clorhidrato) es un alcaloide derivado de las raíces de Rauwolfia serpentina y Rauwolfia vomitoria. Ha sido históricamente significativa en el campo de la psicofarmacología y es conocida por su capacidad para agotar las catecolaminas y la serotonina de las terminales axónicas centrales y periféricas . La Reserpina (clorhidrato) se ha utilizado como agente antihipertensivo y antipsicótico .

Métodos De Preparación

La síntesis de Reserpina (clorhidrato) fue reportada por primera vez por el grupo de R.B. Woodward en 1956 . La ruta sintética implica varios pasos clave:

Reacción de Diels-Alder: Esta reacción se utiliza para formar los anillos D/E y tres de los cinco centros asimétricos.

Bromación y formación de éter: La bromación seguida de la formación de éter ayuda en la construcción de la compleja estructura molecular.

Ciclización reductiva de radicales libres: Este paso coloca la cadena de carbono en la estereoquímica correcta.

Los métodos de producción industrial a menudo implican la extracción del alcaloide de la planta Rauwolfia, seguida de la purificación y conversión a su sal de clorhidrato .

Análisis De Reacciones Químicas

La Reserpina (clorhidrato) experimenta varias reacciones químicas:

Oxidación: Puede ser oxidada en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar su estructura, afectando sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen bromo molecular, metóxido de sodio y varios agentes oxidantes y reductores . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

4. Aplicaciones en Investigación Científica

La Reserpina (clorhidrato) tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como una herramienta para estudiar los mecanismos de almacenamiento y liberación de neurotransmisores.

Medicina: Se ha utilizado en el tratamiento de la hipertensión y los trastornos psicóticos.

Industria: Su papel en el desarrollo de medicamentos antihipertensivos ha sido significativo.

Aplicaciones Científicas De Investigación

Reserpine (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the mechanisms of neurotransmitter storage and release.

Medicine: It has been used in the treatment of hypertension and psychotic disorders.

Industry: Its role in the development of antihypertensive drugs has been significant.

Mecanismo De Acción

La Reserpina (clorhidrato) funciona inhibiendo la bomba ATP/Mg²⁺ responsable de secuestrar los neurotransmisores en las vesículas de almacenamiento ubicadas en la neurona presináptica . Esta inhibición conduce al agotamiento de las catecolaminas y la serotonina, que luego son metabolizadas por la monoamino oxidasa. La reducción de estos neurotransmisores da como resultado una disminución de la frecuencia cardíaca, la fuerza de contracción cardíaca y la resistencia periférica, lo que contribuye a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

La Reserpina (clorhidrato) es única en su capacidad para agotar los neurotransmisores de las terminales axónicas centrales y periféricas. Los compuestos similares incluyen:

Clorpromazina: Se utiliza como antipsicótico, pero es menos efectiva en el agotamiento de neurotransmisores en comparación con la Reserpina.

Diuréticos tiazídicos: A menudo se utilizan en combinación con Reserpina para el tratamiento de la hipertensión.

El mecanismo de acción único de la Reserpina y su importancia histórica en la psicofarmacología la convierten en un compuesto valioso tanto para la investigación como para las aplicaciones terapéuticas.

Propiedades

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,24-,27-,28+,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWIWGUMKCZKOO-BQTSRIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16994-56-2 | |

| Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, monohydrochloride, (3β,16β,17α,18β,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16994-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reserpine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016994562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reserpine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESERPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN3C4FTI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

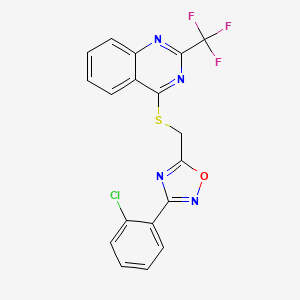

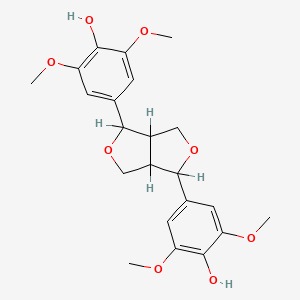

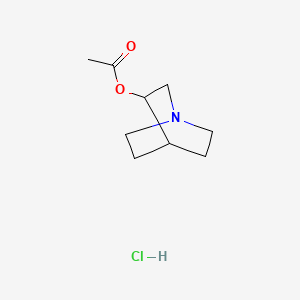

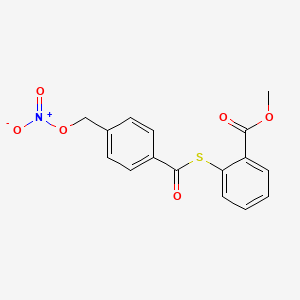

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)